![molecular formula C8H13NO2 B2542962 2-Azabicyclo[2.2.2]octane-4-carboxylic acid CAS No. 1394116-74-5](/img/structure/B2542962.png)

2-Azabicyclo[2.2.2]octane-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

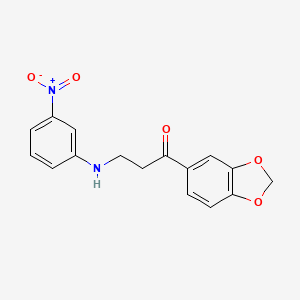

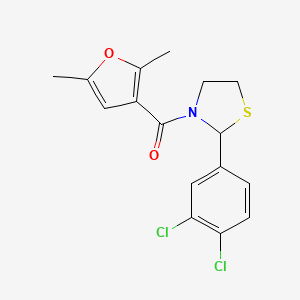

“2-Azabicyclo[2.2.2]octane-4-carboxylic acid” is a chemical compound with the molecular formula C8H13NO2 . It is closely related to other compounds such as “2-Oxa-5-aza-bicyclo[2.2.2]octane-4-carboxylic acid hydrochloride” and "1-Azabicyclo [2.2.2]octane-4-carboxylic acid ethyl ester" .

Synthesis Analysis

The synthesis of “2-Azabicyclo[2.2.2]octane-4-carboxylic acid” and its related compounds involves several steps. For instance, “1-Azabicyclo [2.2.2]octane-4-carboxylic acid ethyl ester” is used in the synthesis of azoniabicyclooctanes as muscarinic acetylcholine receptor antagonists . An improved preparative four-step synthesis to isoquinuclidine tosylate salt has been demonstrated from p-aminobenzoic acid (PABA) .Molecular Structure Analysis

The molecular structure of “2-Azabicyclo[2.2.2]octane-4-carboxylic acid” is characterized by a bicyclic ring structure with an azabicyclo[2.2.2]octane core . The InChI code for this compound is 1S/C8H13NO2.ClH/c10-7 (11)8-3-1-6 (2-4-8)9-5-8;/h6,9H,1-5H2, (H,10,11);1H .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Efficient Synthesis : 2-Azabicyclo[2.2.2]octane-4-carboxylic acid, as a constrained pipecolic acid analogue, is synthesized efficiently from readily available compounds through simple reactions. This synthesis provides high yields, indicating its potential in large-scale production and applications in various fields (Casabona & Cativiela, 2006).

Structural Studies : The structural characteristics of derivatives of 2-Azabicyclo[2.2.2]octane-4-carboxylic acid have been extensively studied. Techniques like IR and NMR spectroscopy, along with X-ray diffraction, have been used for detailed analysis, aiding in the understanding of its properties and potential applications (Arias-Pérez et al., 2003).

Molecular Structure Characterization : Advanced techniques like high-resolution mass spectrometry and single crystal X-ray diffraction analysis have been employed to characterize the molecular structure of chiral cyclic amino acid esters derived from 2-Azabicyclo[2.2.2]octane-4-carboxylic acid. These studies are crucial for understanding the compound's utility in complex chemical reactions (Moriguchi et al., 2014).

Application in Synthesis of Analogues and Derivatives

Synthesis of Pipecolic Acid Analogues : There is significant research on synthesizing various analogues of pipecolic acid using 2-Azabicyclo[2.2.2]octane-4-carboxylic acid. These analogues have potential applications in medicinal chemistry and drug development due to their unique structural properties (Radchenko et al., 2009).

Creation of Proline Analogues : The compound has been used to create various proline analogues. These analogues, due to their conformational constraints, are important for designing peptidomimetics and peptide models, which have implications in therapeutic research and drug design (Grygorenko et al., 2006).

Potential in Medicinal Chemistry

Antiprotozoal Activity : Research has explored the use of 2-Azabicyclo[2.2.2]octane-4-carboxylic acid derivatives in studying their antiprotozoal activities. Such studies are vital for developing new treatments for diseases caused by protozoan parasites (Seebacher et al., 2005).

Conformational Preferences in Drug Design : Understanding the conformational preferences of derivatives of 2-Azabicyclo[2.2.2]octane-4-carboxylic acid is important in drug design, especially in the development of compounds with specific target interactions (Arias-Pérez et al., 2003).

Propriétés

IUPAC Name |

2-azabicyclo[2.2.2]octane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-7(11)8-3-1-6(2-4-8)9-5-8/h6,9H,1-5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGLNYVLTDUSHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1NC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azabicyclo[2.2.2]octane-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2542879.png)

![8-Azaspiro[4.5]decane-9-carboxylic acid](/img/structure/B2542880.png)

![2-chloro-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B2542882.png)

![2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-mesitylacetamide](/img/no-structure.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea](/img/structure/B2542891.png)

![(E)-3-(furan-2-yl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2542899.png)

![3-methyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2542900.png)